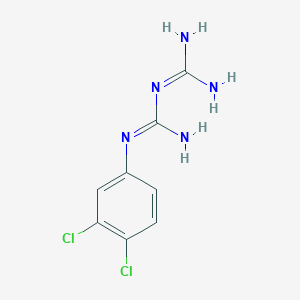

3,4-Dichlorophenylbiguanide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(diaminomethylidene)-2-(3,4-dichlorophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N5/c9-5-2-1-4(3-6(5)10)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAWVBLMRPEUPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C(N)N=C(N)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165000 | |

| Record name | 3,4-Dichlorophenylbiguanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15233-34-8 | |

| Record name | 3,4-Dichlorophenylbiguanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015233348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichlorophenylbiguanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Elaboration of 3,4 Dichlorophenylbiguanide

Primary Synthetic Routes to 3,4-Dichlorophenylbiguanide

The principal method for synthesizing this compound involves the condensation reaction between 3,4-dichloroaniline (B118046) and dicyandiamide (B1669379) (cyanoguanidine). This approach is characteristic of biguanide (B1667054) synthesis, where an amine reacts with a cyanoguanidine precursor. uwc.ac.zanih.gov

Historically, such syntheses were conducted by heating the amine hydrochloride salt with cyanoguanidine in a suitable solvent, often for extended periods. nih.gov For instance, new 1-substituted-biguanide derivatives have been successfully synthesized by reacting anilines with dicyandiamide in the presence of dilute hydrochloric acid. nih.gov

More contemporary methods leverage microwave-assisted organic synthesis to dramatically reduce reaction times and often improve yields. A notable modern approach involves the reaction of 3,4-dichloroaniline and dicyandiamide in acetonitrile, using trimethylsilyl (B98337) chloride (TMSCl) as an activating agent. enrichedpublications.com This mixture is subjected to microwave irradiation, leading to the formation of the desired product in minutes rather than hours. enrichedpublications.com This microwave-assisted protocol has been reported to produce high yields for structurally similar arylbiguanides.

Table 1: Comparison of Synthetic Routes for Arylbiguanides

| Method | Reagents & Conditions | Advantages | Limitations/Considerations | Reference |

|---|---|---|---|---|

| Conventional Heating | Amine hydrochloride, cyanoguanidine, solvent (e.g., water, toluene), reflux (hours). | Straightforward, uses common lab equipment. | Long reaction times, may require higher temperatures, potentially lower yields. | nih.govnih.gov |

| Microwave-Assisted Synthesis | Amine, cyanoguanidine, TMSCl (activator), acetonitrile, microwave irradiation (~130-150°C, minutes). | Significant reduction in reaction time, often cleaner reactions and higher yields. | Requires specialized microwave reactor equipment. | enrichedpublications.comresearchgate.net |

Design and Synthesis of Advanced this compound Derivatives

The this compound scaffold serves as a valuable starting point for the design of new molecules with tailored properties for biological or material science applications.

The inherent biological activity of the arylbiguanide class has prompted extensive research into modifying the this compound structure to enhance or alter its therapeutic effects.

Antagonism of 5-HT3 Receptors: this compound has been identified as an antagonist of the 5-HT3 serotonin (B10506) receptor, a member of the Cys-loop family of ligand-gated ion channels. researchgate.netnih.gov Structure-activity relationship studies on arylbiguanides have explored how substitutions on the phenyl ring and the biguanide moiety influence binding affinity at this receptor, which is a target for antiemetic drugs. researchgate.netnih.gov

Development of Anticancer Agents: The biguanide scaffold is a key feature in compounds developed to target cancer. researchgate.net Derivatives of this compound have been investigated for their potential as anticancer agents. For example, the related compound 3,5-dichlorophenylbiguanide (IH1062) was derived from studies on this compound and identified as an inhibitor of αvβ3 integrin, a receptor involved in tumor cell migration, proliferation, and survival. longdom.org This derivative was shown to inhibit pulmonary metastases in research models. longdom.org Further modifications, such as the synthesis of Nl-piperidine-N5-(3,4-dichloro)phenyl biguanide, represent another avenue of exploration for creating biguanide-based cancer therapeutics. uchicago.edu

While less explored than its medicinal applications, the chemical nature of the biguanide moiety presents opportunities for its use in material science. The biguanide functional group is a strong base and an excellent coordinating ligand for metal ions. researchgate.net

This ligand behavior allows this compound and its derivatives to form stable complexes with various metals. Such metal-organic frameworks have potential applications in catalysis, where the metal center acts as the catalytic site and the biguanide ligand modulates its electronic properties and stability. researchgate.netmdpi.com The functionalization of the core structure could lead to the development of specialized catalysts or functional materials with unique electronic or structural properties. rsc.org

Analytical Characterization Techniques for this compound and its Analogues

The unambiguous identification and purity assessment of this compound and its derivatives are accomplished using a suite of standard analytical techniques. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. ¹H NMR provides information on the number and environment of protons, as seen in the characterization of the related N1,N5-bis(3,4-dichlorophenyl) biguanide hydrochloride. google.com ¹³C NMR complements this by identifying the carbon skeleton of the molecule. researchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass data, allowing for the determination of the molecular formula. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of specific functional groups. For biguanides, characteristic absorption bands for N-H and C=N bonds can be observed, aiding in structural confirmation. researchgate.net

Chromatographic Methods: Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of a synthesis. researchgate.net High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of the final compound and for separating it from any byproducts or starting materials. researchgate.net

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine) in the compound. The experimental values are compared against the calculated values for the proposed structure to verify its elemental formula.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, confirming connectivity and stereochemistry without ambiguity. mdpi.com

Pharmacological and Biological Investigations of 3,4 Dichlorophenylbiguanide

Serotonin (B10506) 5-HT3 Receptor Interactions

The 5-HT3 receptor, a member of the Cys-loop family of ligand-gated ion channels, is unique among serotonin receptors as it directly forms an ion channel permeable to cations. nih.govmdpi.comnih.gov These receptors are pentameric structures composed of five subunits surrounding a central pore. nih.govnih.gov Found in both the central and peripheral nervous systems, 5-HT3 receptors are implicated in a variety of physiological processes, including emesis, anxiety, and cognition. nih.govnih.gov

Agonistic Activity and Receptor Binding Profiles

3,4-Dichlorophenylbiguanide is recognized as a potent agonist at the 5-HT3 receptor. Radioligand binding assays have been employed to determine the affinity of this compound and its analogs for the receptor. In studies using NG108-15 cells, which express 5-HT3 receptors, this compound demonstrated a high binding affinity, with a reported Ki (inhibition constant) value of 3.1 nM. nih.govresearchgate.net The affinity of a ligand is a measure of how tightly it binds to a receptor. A lower Ki value indicates a higher binding affinity.

The binding affinities of several related arylguanidine and arylbiguanide compounds have been examined, suggesting that both classes of agents likely utilize common features for binding to the 5-HT3 receptor. nih.gov The substitution pattern on the phenyl ring significantly influences the binding affinity. For instance, the addition of chlorine atoms at the 3, 4, and 5 positions of the phenyl ring results in a compound with even higher affinity. researchgate.netnih.gov

| Compound | Binding Affinity (Ki) | Cell Line |

| This compound | 3.1 nM | NG108-15 |

| m-Chlorophenylbiguanide (B1675964) (mCPBG) | ~20 nM (IC50) | NG108-15 |

| 3-Chloro-phenylbiguanide | 17 nM | NG108-15 |

| 1-(3,4,5-Trichlorophenyl)biguanide | 0.7 nM | NG108-15 |

| Phenylbiguanide (B94773) | 1.2 µM | NG108-15 |

Data sourced from multiple electrophysiological and binding studies. nih.govresearchgate.netnih.gov

Electrophysiological Responses Mediated by this compound Derivatives

As a 5-HT3 receptor agonist, this compound is expected to elicit characteristic electrophysiological responses in cells expressing these receptors. Activation of the 5-HT3 receptor by an agonist leads to the opening of its associated ion channel, resulting in a rapid, transient inward flow of cations (primarily Na⁺ and K⁺, with some permeability to Ca²⁺ in homomeric receptors). mdpi.comnih.govguidetopharmacology.org This influx of positive ions causes membrane depolarization. mdpi.com

Studies on closely related compounds, such as m-chlorophenylbiguanide (mCPBG), have demonstrated these effects. In whole-cell patch-clamp recordings from NG108-15 cells, mCPBG mimicked the inhibitory effect of serotonin on subsequent responses, which is characteristic of agonist binding to the desensitized state of the receptor, with 50% inhibition occurring at approximately 20 nM. nih.gov This rapid activation followed by desensitization is a hallmark of 5-HT3 receptor function. mdpi.com The activation of these receptors on nerve terminals can lead to the release of various neurotransmitters, including dopamine (B1211576) and GABA. mdpi.comnih.gov

Structure-Activity Relationships Governing 5-HT3 Receptor Affinity and Efficacy

The structure-activity relationship (SAR) for phenylbiguanides at the 5-HT3 receptor reveals key chemical features necessary for high-affinity binding. A general pharmacophore model for 5-HT3 receptor ligands includes an aromatic moiety, a hydrogen bond-accepting region, and a basic amine group, all within specific steric and distance constraints. wikipedia.org

For the phenylbiguanide series, the nature and position of substituents on the aromatic phenyl ring are critical. Research comparing various substituted arylguanidines and arylbiguanides has shown that increasing the number of chlorine substituents on the phenyl ring can enhance binding affinity. nih.gov For example, 1-(3,4,5-Trichlorophenyl)biguanide has a Ki of 0.7 nM, which is significantly more potent than the 3,4-dichloro (3.1 nM) and 3-chloro (17 nM) analogs. nih.govresearchgate.netnih.gov This suggests that the electronic and steric properties conferred by the halogen atoms contribute favorably to the interaction with the receptor's binding pocket. Interestingly, the structures of these high-affinity arylguanidines are not entirely consistent with some earlier 5-HT3 pharmacophore models, indicating a unique binding mode. nih.gov

Neuropharmacological Assessment: Drug Discrimination Paradigms

Drug discrimination is a widely used behavioral technique in neuropharmacology to assess the subjective in vivo effects of psychoactive compounds. taylorfrancis.comcreative-biolabs.com In this paradigm, animals, typically rats, are trained to recognize the internal state produced by a specific drug (the training drug) and differentiate it from a control condition (e.g., saline injection). creative-biolabs.compsu.edu They learn to press one lever to receive a reward after being administered the drug and another lever after receiving saline. creative-biolabs.com

Once trained, the animal can be tested with novel compounds. If the animal predominantly presses the drug-associated lever after receiving a test compound, it is said that the compound "generalizes" to the training drug, indicating that it produces similar subjective effects. creative-biolabs.com This method is highly specific and is considered a reliable model of the subjective effects that contribute to drug use in humans. creative-biolabs.comnih.gov

While specific drug discrimination studies focusing on this compound as the training drug are not widely published, this paradigm is crucial for understanding its neuropharmacological profile. Given its potent 5-HT3 agonist activity, it would be expected to generalize to other 5-HT3 agonists, like m-chlorophenylpiperazine (mCPP), and be distinct from stimulants like amphetamine or hallucinogens. nih.gov Such studies would help to classify its behavioral effects and elucidate the role of the 5-HT3 receptor in mediating its specific interoceptive cues.

Integrin Receptor System Modulation by this compound Derivatives

Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The αvβ3 integrin, in particular, is a receptor for extracellular matrix proteins containing the Arg-Gly-Asp (RGD) tripeptide sequence, such as vitronectin. researchgate.netplos.org It plays a critical role in processes like cell migration, angiogenesis (the formation of new blood vessels), and tumor metastasis. researchgate.netlongdom.orgmdpi.com

Inhibition of αvβ3 Integrin-Ligand Interactions

In a significant finding separate from its serotonergic activity, this compound was identified as a novel small-molecule inhibitor of the αvβ3 integrin. researchgate.net This discovery was made through structure-based virtual screening of a chemical database, which aimed to find compounds that could dock into the ligand-binding site of the αvβ3 receptor. researchgate.net

Biological evaluation confirmed that this compound exhibits inhibitory activity in a time- and dose-dependent manner in both cell motility and angiogenesis assays. researchgate.net Molecular modeling suggests that substituted phenylbiguanides may inhibit the binding of αvβ3 to its ligands by interfering with the bivalent cation-mediated interactions that are essential for this process. researchgate.net

Based on this initial hit, more effective derivatives have been developed. For example, a related compound, 3,5-dichlorophenylbiguanide (known as IH1062), was identified as a more effective αvβ3 integrin inhibitor. longdom.org This derivative specifically inhibits the binding of αvβ3 integrin to its ligand, vitronectin, which can lead to cellular apoptosis (programmed cell death). longdom.org The blockage of αvβ3 integrin has been shown to impair the directionality of migrating cancer cells. mdpi.com

Induction of Apoptosis and Anoikis in Cellular Models

There is no specific information in the reviewed scientific literature detailing the induction of apoptosis (programmed cell death) or anoikis (a specific type of apoptosis triggered by cell detachment from the extracellular matrix) by this compound.

Apoptosis is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. frontiersin.orgnih.govnih.gov The process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis. frontiersin.orgmdpi.com Anoikis resistance is a crucial characteristic that cancer cells must acquire to metastasize, allowing them to survive after detaching from the primary tumor. frontiersin.orgnih.govnih.govmdpi.com

While other biguanide (B1667054) compounds, such as metformin (B114582), have been studied for their ability to induce apoptosis in various cancer cell lines, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Multifaceted Inhibitory Effects on Endothelial, Cancer, and Osteoclast Cells

Specific studies on the inhibitory effects of this compound on endothelial, cancer, and osteoclast cells are not available in the current body of scientific literature.

Endothelial Cells: The inhibition of endothelial cell proliferation and tube formation is a key strategy in anti-angiogenic cancer therapy, aiming to cut off the blood supply to tumors. nih.govsigmaaldrich.comthermofisher.com

Cancer Cells: The direct inhibitory effects on cancer cell proliferation are a primary endpoint in the development of antineoplastic agents.

Osteoclast Cells: Osteoclasts are responsible for bone resorption, and their inhibition is a therapeutic goal in diseases like osteoporosis and bone metastases. nih.govmdpi.commdpi.com The differentiation of osteoclasts is a complex process that can be targeted by various chemical compounds. nih.govmdpi.commdpi.com

Without dedicated research, the activity of this compound in these areas remains unknown.

Investigations into Antineoplastic Potential

While direct studies on the antineoplastic potential of this compound are lacking, research on structurally related compounds provides some insight into the potential of the 3,4-dichlorophenyl moiety.

Impact on Cancer Cell Proliferation and Metabolic Pathways (e.g., AMPK)

There is no specific data on the impact of this compound on cancer cell proliferation or its interaction with metabolic pathways like the AMP-activated protein kinase (AMPK) pathway. The AMPK pathway is a central regulator of cellular energy homeostasis and is a known target of other biguanides like metformin. nih.govmdpi.comfrontiersin.org Activation of AMPK can inhibit anabolic pathways that are crucial for cancer cell growth and proliferation. nih.govmdpi.comfrontiersin.org Whether the 3,4-dichloro substitution on the phenyl ring of a biguanide molecule influences its ability to interact with the AMPK pathway is a subject that requires experimental investigation.

Role as Synthetic Precursors for Antitumor Heterocyclic Compounds

The 3,4-dichlorophenyl structural motif has been utilized in the synthesis of novel compounds with potential antitumor activity. Although not involving this compound directly, studies have shown that heterocyclic compounds derived from related starting materials can exhibit cytotoxic effects against cancer cells. ekb.egijper.orgsioc-journal.cnopenmedicinalchemistryjournal.com For instance, various fused heterocyclic compounds, which are important scaffolds in medicinal chemistry, have been synthesized and have shown promise as anticancer agents. ekb.egijper.orgsioc-journal.cn

Kinase Inhibition Profiles of Derived Compounds

There is no information available on the kinase inhibition profiles of compounds directly derived from this compound. Kinase inhibitors are a major class of targeted cancer therapies. thno.orgnih.govnih.gov The development of such inhibitors often involves screening compounds against a large panel of kinases to determine their potency and selectivity. thno.orgnih.gov The specific kinase or kinases that might be inhibited by derivatives of this compound have not been identified.

Assessment of Antiparasitic Efficacy

Direct assessment of the antiparasitic efficacy of this compound is not well-documented. However, research on related compounds suggests that the dichlorophenyl moiety can be found in molecules with antiparasitic properties.

The search for new antiparasitic drugs is ongoing due to the emergence of resistance to existing treatments for diseases like leishmaniasis, trypanosomiasis, and malaria. plos.orgnih.govnih.govnih.govimrpress.commalariaworld.orgresearchgate.netmdpi.comnih.gov Natural products and synthetic heterocyclic compounds are significant sources for the discovery of new antiparasitic agents. nih.govnih.govimrpress.commdpi.com For example, a study on 3,4-difluorobenzylidene analogs of curcumin (B1669340) showed activity against Leishmania major and Toxoplasma gondii. d-nb.info This indicates that halogenated phenyl groups can be a feature of compounds with antiparasitic potential.

Metabolic Fate and Antimalarial Activity Profile as a Chlorproguanil Metabolite

Chlorproguanil is primarily metabolized in the liver to its active metabolite, chlorcycloguanil. who.intpatsnap.comtaylorandfrancis.com This conversion is crucial for the drug's antimalarial action, as chlorcycloguanil is a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR). patsnap.comtaylorandfrancis.com This enzyme is vital for the synthesis of nucleic acids and certain amino acids, and its inhibition disrupts the parasite's ability to replicate and proliferate, ultimately leading to its death. patsnap.com

Alongside the formation of the active metabolite, chlorcycloguanil, the metabolism of chlorproguanil also yields other compounds, including this compound. researchgate.net Research has identified this compound as a putative metabolite, and its identity has been confirmed chromatographically using techniques such as high-performance liquid chromatography (HPLC). researchgate.net Studies have also noted the presence of another, as yet unidentified, metabolite in urine following the administration of chlorproguanil. researchgate.net

Crucially, investigations into the biological activity of these various metabolites have indicated that, unlike chlorcycloguanil, this compound is considered to be an inactive metabolite. ku.ac.ke This means it does not contribute to the antimalarial effects of the parent drug, chlorproguanil. The distinction between active and inactive metabolites is fundamental in pharmacology, as inactive metabolites are typically byproducts of the body's processes to detoxify and eliminate a drug. creative-proteomics.com

The table below summarizes the key metabolites of chlorproguanil and their established antimalarial activity.

| Parent Compound | Metabolite | Antimalarial Activity |

| Chlorproguanil | Chlorcycloguanil | Active |

| Chlorproguanil | This compound | Inactive |

| Chlorproguanil | Unidentified Metabolite | Not Determined |

Advanced Material Science Applications of 3,4 Dichlorophenylbiguanide

Utilization as Interfacial Modifiers in Perovskite Photovoltaic Devices

3,4-Dichlorophenylbiguanide, often used in its hydrochloride salt form (DBGCl), has been identified as a promising interfacial modifier in carbon-based perovskite solar cells. nih.govacs.org Its application is primarily aimed at addressing the prevalent issue of surface defects on the perovskite layer, which are known to impede device efficiency and stability. As an interfacial modifier, this compound is strategically introduced at the interface between the perovskite active layer and the charge transport layer.

Mechanistic Insights into Defect Passivation and Surface Potential Uniformity

The primary mechanism through which this compound enhances perovskite solar cell performance is through defect passivation. The biguanide (B1667054) group in the molecule can interact with the perovskite surface, effectively neutralizing charge traps and reducing non-radiative recombination pathways. This leads to a significant improvement in the electronic properties of the perovskite material.

Research indicates that this compound hydrochloride (DBGCl) establishes "mild active sites" on the perovskite surface. nih.govacs.org This implies that while it effectively passivates defects, it does so without causing adverse electronic state perturbations that can sometimes arise from stronger electrostatic interactions. The result is a more electronically uniform and stable perovskite surface.

Performance Enhancement in Device Efficiency and Operational Stability

The utilization of this compound as an interfacial modifier has demonstrated tangible improvements in both the efficiency and stability of perovskite solar cells. In comparative studies, devices treated with this compound hydrochloride (DBGCl) have shown a notable enhancement in power conversion efficiency (PCE).

Specifically, the application of DBGCl as a passivator in carbon-based perovskite solar cells resulted in a 12% increase in the average PCE compared to untreated (pristine) devices. nih.gov This improvement is attributed to the effective defect passivation and enhanced surface potential uniformity discussed previously.

Beyond the initial efficiency gains, this compound also significantly improves the operational stability of the devices. DBGCl-treated solar cells have demonstrated superior stability in various environmental conditions, including nitrogen, room-temperature air, and high-temperature air. nih.govacs.org The enhanced stability is a critical factor for the commercial viability of perovskite solar cell technology.

Device Performance with this compound (DBGCl) Treatment

| Parameter | Pristine Device | DBGCl Treated Device | Improvement |

|---|---|---|---|

| Average Power Conversion Efficiency (PCE) | Baseline | 12% Increase | Significant |

| Stability (Nitrogen, 25°C) | Standard | Enhanced Retention | Improved |

| Stability (Air, 25°C, RH = 40 ± 2%) | Standard | Enhanced Retention | Improved |

| Stability (Air, 65°C, RH = 40 ± 2%) | Standard | Enhanced Retention | Improved |

Comparative Studies of this compound Derivatives in Material Science

To better understand the structure-property relationships of biguanide derivatives in perovskite solar cells, comparative studies have been conducted. Research involving this compound hydrochloride (DBGCl), metformin (B114582) hydrochloride (MFCl), and biguanide hydrochloride (BGCl) has provided valuable insights into the role of different functional groups. nih.govacs.org

This comparative analysis revealed that the specific molecular structure of each derivative significantly impacts its effectiveness as a passivating agent. For instance, while all three are biguanide derivatives, the presence of the dichlorophenyl group in DBGCl was found to be crucial for creating mild active sites and providing hydrophobicity, leading to the most balanced improvement in both efficiency and stability. nih.govacs.org

In contrast, metformin hydrochloride (MFCl) was observed to have a more pronounced adverse effect on the perovskite surface due to electronic state perturbations caused by its functional groups. nih.govacs.org Biguanide hydrochloride (BGCl), lacking a hydrophobic group, resulted in devices with insufficient moisture resistance, highlighting the importance of this feature for long-term stability. nih.govacs.org

These findings underscore the importance of molecular design in the development of effective interfacial modifiers for perovskite solar cells. The study of this compound and its derivatives is paving the way for the rational design of new materials to further advance perovskite photovoltaic technology.

Methodological Frameworks in 3,4 Dichlorophenylbiguanide Research

Chromatographic and Spectroscopic Approaches for Compound Analysis

The definitive analysis of 3,4-Dichlorophenylbiguanide requires a combination of chromatographic and spectroscopic techniques. These methods are crucial for separating the compound from impurities, quantifying its concentration, and elucidating its chemical structure.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of organic compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, is commonly employed for separating biguanides and their metabolites. The method's sensitivity and accuracy make it indispensable for purity assessments and quantitative analysis. Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), provide an additional layer of analytical power, enabling simultaneous separation, detection, and mass identification of the target compound and related substances. For instance, sensitive HPLC-MS/MS methods have been developed for the simultaneous determination of related dichloroaniline compounds in various matrices nih.gov.

Spectroscopic methods are used for the structural confirmation of the compound.

Fourier-Transform Infrared Spectroscopy (FTIR) provides information about the functional groups present in the molecule. The ATR-IR spectrum of 1-(3,4-Dichlorophenyl)biguanide hydrochloride reveals characteristic absorption bands corresponding to its various chemical bonds mdpi.compreprints.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) is used to determine the precise arrangement of atoms within the molecule, confirming the connectivity and environment of each proton and carbon atom.

Mass Spectrometry (MS) determines the molecular weight and elemental composition of the compound by measuring the mass-to-charge ratio of its ions mmv.org.

Table 1: Representative Chromatographic Parameters for Analysis of Dichlorophenyl Compounds

| Parameter | Description |

|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis Detector (e.g., at 254 nm) or Mass Spectrometer (MS) |

| Purpose | Purity assessment, quantification, and impurity profiling |

In Vitro Cellular and Molecular Assays for Biological Profiling

To understand the biological activity of this compound, a variety of in vitro assays are utilized. These tests, conducted in a controlled laboratory setting outside of a living organism, provide crucial data on the compound's mechanism of action and its effects on cells. Given that biguanides are known for their antimalarial and antidiabetic properties, assays typically focus on these areas.

For antimalarial profiling, the activity is assessed against cultures of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. A common method is the [³H]-hypoxanthine incorporation assay, which measures the inhibition of parasite growth by quantifying the uptake of a radiolabeled nucleic acid precursor nih.govfrontiersin.org. Newer, non-radioactive methods are also widely used, such as fluorescence-based assays that employ DNA-intercalating dyes like SYBR Green I to quantify parasite proliferation.

Given the established role of other biguanides in metabolic regulation, cellular assays are also used to investigate effects on mammalian cells. The mechanism of action for biguanides often involves effects on cellular energy metabolism, specifically mitochondrial function nih.gov. Therefore, assays measuring mitochondrial respiration, such as extracellular flux analysis, can provide insight into the compound's bioenergetic effects. General cell viability is often assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to establish a cytotoxicity profile.

Table 2: Common In Vitro Assays for Biological Profiling of Biguanides

| Assay Type | Principle | Primary Endpoint |

|---|---|---|

| [³H]-Hypoxanthine Incorporation | Measures the incorporation of radiolabeled hypoxanthine (B114508) into parasite DNA during replication. | Inhibition of parasite growth (IC₅₀ value). nih.gov |

| SYBR Green I Assay | A fluorescent dye binds to DNA, allowing quantification of parasite nucleic acids. | Inhibition of parasite proliferation (IC₅₀ value). |

| MTT Assay | Mitochondrial dehydrogenases in viable cells convert MTT into a colored formazan (B1609692) product. | Cell viability and cytotoxicity (CC₅₀ value). |

| Extracellular Flux Analysis | Measures oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time. | Assessment of mitochondrial respiration and glycolysis. |

Preclinical In Vivo Models for Pharmacological Evaluation

Following promising in vitro results, the pharmacological properties of a compound are evaluated using preclinical in vivo models. These studies in animal models are essential for understanding how the compound behaves in a complex biological system.

For assessing antimalarial efficacy, murine models are indispensable mdpi.compreprints.org. A standard and widely used protocol is the 4-day suppressive test, often called the "Peters' test" mmv.org. In this model, mice (such as Swiss Webster or ICR strains) are inoculated with a rodent-specific malaria parasite, typically Plasmodium berghei. The test compound is then administered over four consecutive days, and the efficacy is determined by comparing the level of parasitemia (the percentage of infected red blood cells) in treated mice to that in an untreated control group preprints.orgmmv.org.

Considering the therapeutic class of biguanides, which includes antidiabetic agents, models of metabolic disease are also highly relevant. Diabetes can be chemically induced in rodents, such as rats or mice, using agents like streptozotocin (B1681764) (STZ) or alloxan (B1665706) eijppr.comnih.govbohrium.com. These chemicals are toxic to the insulin-producing beta cells of the pancreas, leading to hyperglycemia. In these models, the pharmacological evaluation would focus on the compound's ability to lower blood glucose levels and affect other metabolic parameters.

Table 3: Key Preclinical In Vivo Models for Pharmacological Evaluation

| Model | Species | Induction Method | Key Parameters Evaluated |

|---|---|---|---|

| Murine Malaria Model | Mouse (e.g., Swiss Webster, ICR) | Infection with Plasmodium berghei. preprints.org | Parasitemia suppression, survival rate. mmv.org |

| Streptozotocin (STZ)-Induced Diabetes | Rat, Mouse | Intraperitoneal or intravenous injection of STZ. bohrium.com | Blood glucose levels, glucose tolerance, insulin (B600854) levels. |

| Genetically Diabetic Models | Mouse (e.g., db/db mice) | Spontaneous genetic mutation leading to obesity and insulin resistance. eijppr.comnih.gov | Blood glucose, insulin resistance, body weight. |

Future Research Directions and Translational Outlook for 3,4 Dichlorophenylbiguanide

Rational Design and Development of Novel Biguanide (B1667054) Analogues

The future of 3,4-Dichlorophenylbiguanide research will heavily rely on the principles of rational drug design to synthesize novel analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles. Structure-activity relationship (SAR) studies on various biguanide derivatives have demonstrated that modifications to both the aryl ring and the biguanide moiety can significantly impact their biological activity.

For instance, research on arylmethylbiguanide scaffolds has shown that the introduction of different substituents on the phenyl ring affects their anti-cancer activities. Studies have indicated that analogues with specific substitutions can exhibit more potent inhibitory effects on key cellular pathways in the tumor microenvironment compared to parent compounds like phenformin. nih.gov The synthesis of new biguanide derivatives is an active area of research, with various methods being developed to create diverse libraries of compounds for screening. researchgate.netsemanticscholar.orgnih.govnih.gov

Future efforts in the rational design of this compound analogues should focus on:

Systematic modification of the dichlorophenyl ring: Introducing or altering substituents on the phenyl ring could modulate lipophilicity, electronic properties, and steric interactions, thereby influencing target binding and cellular uptake.

Bioisosteric replacement of the biguanide group: Exploring replacements for the biguanide moiety could lead to compounds with similar or improved activity but different pharmacokinetic properties. nih.gov

Computational modeling and simulation: Utilizing in silico methods to predict the binding of newly designed analogues to specific molecular targets can streamline the drug discovery process and prioritize the synthesis of the most promising candidates.

| Compound Series | Key Structural Modifications | Observed Effects on Activity | Relevant Research Focus |

|---|---|---|---|

| Arylmethylbiguanides | Substituents on the phenyl ring | Potent inhibition of HIF-1 and UPR activation | Anticancer agents targeting the tumor microenvironment |

| 1-Substituted-biguanides | Various substitutions on the biguanide nitrogen | Significant decrease in elevated blood glucose levels | Anti-diabetic agents |

Exploration of Polypharmacological and Combination Therapeutic Strategies

The concept of polypharmacology, where a single drug acts on multiple targets, is gaining traction in drug development. Biguanides, including metformin (B114582), have been shown to exert pleiotropic effects, suggesting they may have multiple cellular targets. nih.gov This inherent multi-target nature makes them ideal candidates for combination therapies, where they can act synergistically with other drugs to enhance therapeutic efficacy and overcome drug resistance.

In oncology, there is growing interest in combining biguanides with targeted cancer therapies. genesandcancer.com Studies have shown that biguanides can potentiate the effects of targeted inhibitors, leading to synergistic reductions in cancer cell viability and tumor growth. genesandcancer.com The rationale behind these combinations often involves targeting different but complementary cellular pathways. For example, while a targeted inhibitor may block a specific signaling pathway, a biguanide could simultaneously induce metabolic stress in cancer cells. nih.gov

Future research into the polypharmacology and combination therapy potential of this compound should include:

Screening for novel molecular targets: Utilizing high-throughput screening and proteomic approaches to identify additional cellular targets of this compound beyond its expected effects on metabolic pathways.

Preclinical studies of combination therapies: Investigating the synergistic effects of this compound with existing drugs for various diseases, including different types of cancer and metabolic disorders. nih.gov

Investigating mechanisms of synergy: Elucidating the molecular basis for any observed synergistic interactions to optimize combination regimens and identify patient populations most likely to benefit.

| Disease Area | Combination Strategy | Observed Outcome | Potential Mechanism of Synergy |

|---|---|---|---|

| Cancer | Biguanides with targeted inhibitors (e.g., BRAF inhibitors) | Synergistic reduction in cell viability and tumor growth genesandcancer.com | Altering cancer cell metabolism and inhibiting mTOR pathway genesandcancer.com |

| Type 2 Diabetes | Biguanides with sulfonylureas, DPP-4 inhibitors, or SGLT2 inhibitors | Improved glycemic control nih.gov | Complementary mechanisms of action on glucose metabolism |

In-depth Elucidation of Molecular Mechanisms of Action

A comprehensive understanding of the molecular mechanisms of action of this compound is crucial for its rational development and clinical application. The primary and most well-studied mechanism of action for biguanides is the inhibition of mitochondrial respiratory chain complex I, leading to a decrease in cellular ATP levels and subsequent activation of AMP-activated protein kinase (AMPK). nih.gov AMPK is a central regulator of cellular energy homeostasis, and its activation triggers a cascade of downstream effects that are beneficial in metabolic diseases and cancer. nih.gov

AMPK activation by biguanides is thought to mediate many of their therapeutic effects, including the suppression of gluconeogenesis in the liver and the inhibition of cell growth and proliferation in cancer cells. nih.gov However, evidence also suggests the existence of AMPK-independent mechanisms of action for biguanides. nih.gov

Future research to elucidate the molecular mechanisms of this compound should focus on:

Confirming and quantifying AMPK activation: Directly assessing the ability of this compound to activate AMPK in various cell types and tissues.

Investigating downstream signaling pathways: Identifying the specific downstream targets of AMPK that are modulated by this compound.

Exploring AMPK-independent effects: Utilizing unbiased "omics" approaches to uncover novel cellular pathways and molecular targets affected by the compound, independent of AMPK activation.

Studying the role of cellular transporters: Investigating how this compound is transported into and out of cells, as this can significantly influence its intracellular concentration and activity. nih.gov

| Mechanism | Key Molecular Target/Pathway | Downstream Cellular Effects |

|---|---|---|

| AMPK Activation | AMP-activated protein kinase (AMPK) | Inhibition of mTOR, suppression of gluconeogenesis, regulation of lipid metabolism nih.govnih.gov |

| Mitochondrial Complex I Inhibition | Respiratory chain complex I | Decreased ATP production, increased AMP/ATP ratio nih.gov |

| AMPK-Independent Pathways | Under investigation (e.g., antagonism of glucagon (B607659) signaling) | Inhibition of adenylate cyclase and PKA activity nih.gov |

Emerging Interdisciplinary Applications and Areas of Investigation

The pleiotropic effects of biguanides are opening up new avenues for their application in a variety of diseases beyond their traditional use. The anti-cancer properties of biguanides are a particularly active area of research, with preclinical and epidemiological studies suggesting their potential in both cancer prevention and treatment. nih.govnih.govuts.edu.au The ability of biguanides to modulate cellular metabolism and induce energetic stress in cancer cells is a key aspect of their anti-neoplastic activity.

Beyond cancer, the immunomodulatory effects of biguanides are also gaining attention. nih.gov By influencing the metabolic state of immune cells, biguanides may be able to enhance anti-tumor immunity, suggesting their potential use in combination with immunotherapies. nih.gov

Emerging areas of investigation for this compound could include:

Oncology: Evaluating its efficacy as a monotherapy or in combination with other anti-cancer agents in various cancer models. nih.govsemanticscholar.org

Immunology and Immuno-oncology: Investigating its effects on immune cell function and its potential to enhance the efficacy of immune checkpoint inhibitors. nih.gov

Neurodegenerative Diseases: Exploring its potential neuroprotective effects, given the links between metabolic dysfunction and neurodegeneration.

Anti-aging and Longevity: Investigating its effects on cellular senescence and aging-related pathways, an area where other biguanides have shown promise.

The exploration of these emerging applications will require a multidisciplinary approach, bringing together expertise in chemistry, biology, pharmacology, and clinical medicine to fully realize the therapeutic potential of this compound and its future analogues.

Q & A

Q. What experimental models are validated for studying the anti-metastatic effects of 3,4-Dichlorophenylbiguanide?

Methodological Answer: The nude mouse model with human melanoma M21 cell line tail vein injection has been used to assess pulmonary metastasis suppression. Key steps include:

- Injecting M21 cells into the tail vein (Day 1).

- Administering the compound via tail vein at 6, 12, or 24 mg/kg on Days 5, 9, and subsequent intervals.

- Quantifying metastatic nodules postmortem. Note: Existing studies focus on the 3,5-dichloro isomer; structural confirmation via NMR or crystallography is critical for 3,4-isomer research .

Q. How can researchers determine the mechanism of action for this compound?

Methodological Answer: Prioritize receptor-binding assays (e.g., serotonin receptor subtypes, given structural analogs’ affinity for 5-HT3 receptors) and transcriptomic profiling of treated cells. Pair in vitro dose-response curves (0.1–100 µM) with in vivo validation using the nude mouse model. Cross-reference with PubChem data (InChI keys, structural analogs) to identify potential targets .

Q. What analytical methods ensure compound purity and structural fidelity?

Methodological Answer: Use HPLC with UV detection (λ = 254 nm) and mass spectrometry for purity validation. Compare retention times and fragmentation patterns against PubChem reference standards. For structural confirmation, employ X-ray crystallography or 2D NMR (¹H-¹³C HSQC, HMBC) to resolve chlorine substitution patterns .

Advanced Research Questions

Q. How should dose-response relationships be optimized for in vivo studies?

Methodological Answer: Adopt a tiered dosing strategy (e.g., 6–24 mg/kg) with staggered administration (Days 5, 9, 21) to evaluate temporal efficacy. Monitor metastasis via micro-CT imaging at weekly intervals and correlate with plasma concentration measurements (LC-MS/MS). Studies on the 3,5-isomer suggest 12 mg/kg as a potential efficacy threshold .

Q. What strategies resolve contradictions in reported pharmacological data?

Methodological Answer: Discrepancies may arise from isomer variability or model differences. Address these by:

- Conducting comparative activity profiling of 3,4- and 3,5-isomers in parallel.

- Standardizing metastasis quantification (e.g., histopathology vs. imaging).

- Applying mixed-methods analysis (qualitative + quantitative) to integrate conflicting datasets .

Q. How can structural analogs enhance understanding of SAR (Structure-Activity Relationships)?

Methodological Answer: Synthesize derivatives with modified halogen positions (e.g., 4-bromo-3-chloro or 2-bromo-4-chloro substitutions) and test anti-metastatic efficacy. Use computational docking (AutoDock Vina) to predict binding affinities for targets like 5-HT3 receptors. Cross-validate with in vitro cytotoxicity assays (IC50 determination) .

Q. What pharmacokinetic challenges arise in translating preclinical findings?

Methodological Answer: Address low bioavailability by testing formulation adjuvants (e.g., cyclodextrins for solubility enhancement). Perform pharmacokinetic profiling in rodents: measure Cmax, Tmax, and half-life after IV/oral administration. Compare tissue distribution (e.g., lung vs. liver) using radiolabeled compound tracking .

Data Contradiction and Reproducibility

Q. How can researchers ensure reproducibility across different metastasis models?

Methodological Answer: Standardize cell inoculation protocols (e.g., M21 cell viability >95% pre-injection) and use syngeneic models alongside xenografts. Publish raw metastasis counts and imaging data in open-access repositories. Replicate dosing schedules from prior studies (e.g., 12 mg/kg every 4 days) to enable cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.